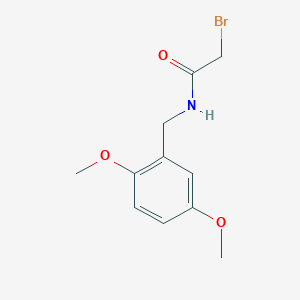

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide

Description

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol.

Properties

IUPAC Name |

2-bromo-N-[(2,5-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-15-9-3-4-10(16-2)8(5-9)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNVALNLWDHBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide typically involves the bromination of 2,5-dimethoxybenzylamine followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagent and other chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzylacetamides with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

Reduction Reactions: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxybenzyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-4,5-dimethoxybenzyl alcohol: Similar in structure but with an alcohol group instead of an acetamide group.

2,5-Dimethoxybenzylamine: The precursor used in the synthesis of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide.

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a dimethoxybenzyl group attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide is a synthetic compound with a unique structure characterized by the presence of a bromine atom, an acetamide functional group, and a dimethoxybenzyl moiety. Its molecular formula is CHBrNO, and it has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its metabolic characteristics, potential therapeutic applications, and mechanisms of action.

Metabolic Characteristics

Research indicates that this compound undergoes extensive metabolism in human hepatocytes. A study utilizing liquid chromatography–high-resolution mass spectrometry revealed that the compound is metabolized into 33 distinct metabolites through various pathways, including hydroxylation, O-demethylation, and glucuronidation.

Biological Activities Overview

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antiviral Activity | Exhibits strong antiviral properties against viruses such as Ebola, with EC50 values less than 10 μM. |

| Anticancer Properties | Induces apoptosis in cancer cells through caspase pathway activation. |

| Antimicrobial Effects | Demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. |

Antiviral Activity

The antiviral potential of this compound has been highlighted in studies focusing on compounds with similar structures. These compounds have shown efficacy against viral infections, particularly with low effective concentration (EC50) values indicating strong activity. Further optimization of these compounds is necessary for therapeutic applications against specific viral pathogens.

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. This suggests potential applications in cancer therapy, particularly for targeting resistant cancer types.

Antimicrobial Effects

The compound has been tested for its antimicrobial properties and has shown effectiveness against a range of bacterial strains. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, which could lead to its application in treating bacterial infections. Its broad-spectrum antimicrobial activity makes it a candidate for further development in this area.

Interaction Studies

Preliminary studies suggest that this compound interacts with specific proteins or enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications. The compound's bromine substituent enhances its reactivity and may influence its interactions with biological targets.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

- Antiviral Efficacy Against Ebola : A study reported that derivatives of this compound exhibited low EC50 values (<10 μM), indicating strong antiviral properties against the Ebola virus. Further research is needed to explore its full therapeutic potential.

- Induction of Apoptosis in Cancer Cells : Research on benzonitrile derivatives indicated that this compound could activate apoptosis pathways in cancer cells, suggesting its utility as an anticancer agent.

- Broad-Spectrum Antibacterial Activity : In vitro evaluations showed significant antibacterial effects against multiple bacterial strains, highlighting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.